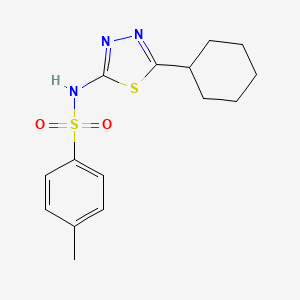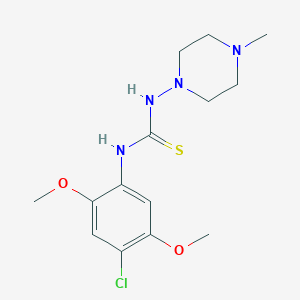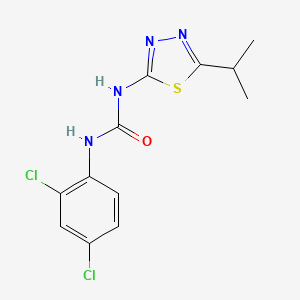![molecular formula C15H15NO2 B5794585 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5794585.png)
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione, also known as PDKI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. PDKI has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione is believed to act as a partial agonist at several key receptors in the brain, including the dopamine and serotonin receptors. This activity may underlie the compound's observed effects on behavior and physiology.
Biochemical and Physiological Effects:
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione has been found to exhibit a range of biochemical and physiological effects, including changes in locomotor activity, body temperature, and heart rate. These effects are thought to be mediated by the compound's activity at key receptors in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione has several advantages as a research tool, including its selectivity for key receptors in the brain and its ability to produce specific effects on behavior and physiology. However, the compound's complex mechanism of action and potential side effects must be carefully considered when designing experiments.
Direcciones Futuras
There are several potential directions for future research on 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione, including:
1. Investigation of the compound's effects on specific neurotransmitter systems in the brain.
2. Development of more selective analogs of 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione for use in research and potential therapeutic applications.
3. Study of the compound's effects on behavior and physiology in animal models of neurological and psychiatric disorders.
4. Investigation of the compound's potential as a tool for studying the role of specific receptors in the brain.
5. Exploration of the compound's potential as a therapeutic agent for a range of neurological and psychiatric disorders.
In conclusion, 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione is a promising compound for scientific research, with a range of potential applications in neuroscience, pharmacology, and medicinal chemistry. Further investigation of the compound's mechanism of action and potential therapeutic applications is warranted, and may lead to the development of new treatments for a range of neurological and psychiatric disorders.
Métodos De Síntesis
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione can be synthesized through a variety of methods, including the reaction of indene-1,3-dione with pyrrolidine in the presence of a suitable catalyst. Other methods involve the use of different starting materials and reaction conditions. The synthesis of 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione requires specialized knowledge and equipment, and should only be attempted by trained professionals.
Aplicaciones Científicas De Investigación
2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione has been studied for its potential applications in a variety of scientific fields, including neuroscience, pharmacology, and medicinal chemistry. 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione has been found to exhibit activity at several key receptors in the brain, including the dopamine and serotonin receptors. This activity has led to interest in 2-[1-(1-pyrrolidinyl)ethylidene]-1H-indene-1,3(2H)-dione as a potential treatment for a range of neurological and psychiatric disorders.
Propiedades
IUPAC Name |
2-(1-pyrrolidin-1-ylethylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-10(16-8-4-5-9-16)13-14(17)11-6-2-3-7-12(11)15(13)18/h2-3,6-7H,4-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFCNJMHHOSEIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-methoxy-4-[(methylamino)methyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B5794517.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5794524.png)
![3-[2-(2,3,6-trimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5794547.png)
![2-(4-methoxyphenyl)-N'-{[(4-methylphenyl)thio]acetyl}acetohydrazide](/img/structure/B5794550.png)
![N-isobutyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5794558.png)
![3-amino-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5794560.png)



![2-(4-{2-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide](/img/structure/B5794590.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-fluorophenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5794596.png)
![N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-3-phenylpropanamide](/img/structure/B5794610.png)
